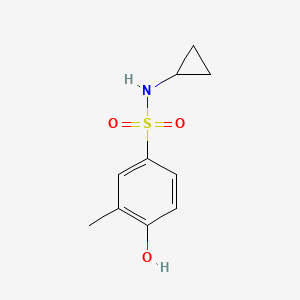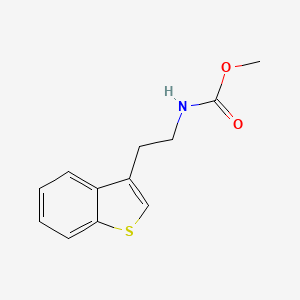
N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine is an organic compound that features a thianaphthene ring, an ethylamine group, and a methoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine typically involves the following steps:
Formation of the Thianaphthene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Ethylamine Group: This step often involves nucleophilic substitution reactions where an amine group is introduced to the thianaphthene ring.
Addition of the Methoxycarbonyl Group: This can be done through esterification reactions, where a methoxycarbonyl group is added to the amine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency, optimizing reaction conditions (temperature, pressure, solvents), and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a carboxylic acid derivative, while reduction might yield an amine or alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Could be used in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methoxycarbonyl-2-(thiophen-3-yl)-ethylamine: Similar structure but with a thiophene ring instead of a thianaphthene ring.
N-Methoxycarbonyl-2-(benzothiophen-3-yl)-ethylamine: Similar structure but with a benzothiophene ring.
Uniqueness
N-Methoxycarbonyl-2-(thianaphthen-3-yl)-ethylamine is unique due to the presence of the thianaphthene ring, which can impart different chemical and physical properties compared to similar compounds with thiophene or benzothiophene rings.
Eigenschaften
Molekularformel |
C12H13NO2S |
|---|---|
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
methyl N-[2-(1-benzothiophen-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H13NO2S/c1-15-12(14)13-7-6-9-8-16-11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,13,14) |
InChI-Schlüssel |
YEWUFJSCODLWCY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NCCC1=CSC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-](/img/structure/B13722805.png)
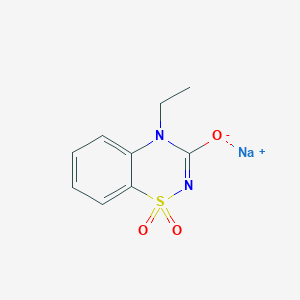
![Ethyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate](/img/structure/B13722829.png)
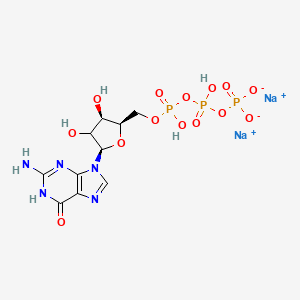
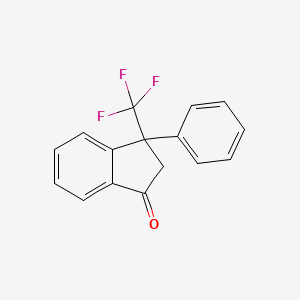
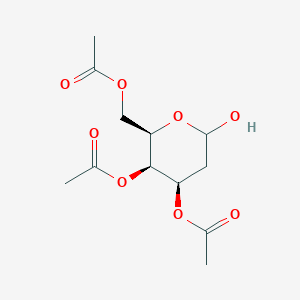
![Methyl 3-(2-hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13722839.png)
![(NZ)-N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B13722847.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(E)-2-cyanoethenyl]carbazol-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13722852.png)
![(3,3-Difluoropyrrolidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13722853.png)
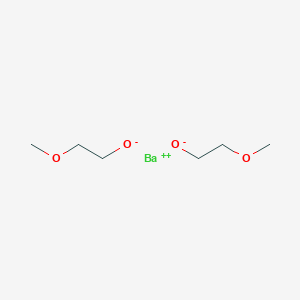
![2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid ethyl ester](/img/structure/B13722864.png)
![3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one](/img/structure/B13722869.png)
